![molecular formula C11H16O3 B3025552 2-(2,5-Dimethoxyphenyl)propan-2-ol CAS No. 72667-90-4](/img/structure/B3025552.png)
2-(2,5-Dimethoxyphenyl)propan-2-ol
Overview
Description
2-(2,5-Dimethoxyphenyl)propan-2-ol, also known as 2C-H-4-ol, is a synthetic compound that belongs to the family of phenethylamines. This compound is known to have psychoactive effects and has been used in scientific research for its potential therapeutic applications.
Scientific Research Applications
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Research has demonstrated that derivatives of 2-(2,5-dimethoxyphenyl)propan-2-ol, specifically 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, have significant potential in the realm of cardioselective beta-adrenoceptor blocking agents. These compounds, including variants with a 3,4-dimethoxyphenethyl group, have shown substantial cardioselectivity, especially when compared to traditional beta-blockers. They exhibit a high affinity for beta 1-adrenoceptors, particularly in rat ventricular muscle, highlighting their potential in cardiovascular therapeutic applications (Rzeszotarski et al., 1979).
Adsorption and Decomposition on Carbon and Carbon-Supported Catalysts
Another application of this compound is in the field of catalysis, specifically in the adsorption and decomposition on carbon and carbon-supported metal catalysts. This area of research is crucial for understanding the interactions of propan-2-ol with various carbon structures and metal catalysts, which has implications in catalytic processes and materials science (Zawadzki et al., 2001).
Lignin Model Compound Acidolysis
The compound also plays a role in the study of lignin model compounds, particularly in understanding the mechanism of β-O-4 bond cleavage during acidolysis. This research is pivotal for advancements in lignin chemistry and the development of efficient processes for lignin valorization (Yokoyama, 2015).
Preparation of Ruthenium Indenylidene-Ether Olefin Metathesis Catalysts
This compound derivatives have been utilized in the development of ruthenium indenylidene-ether complexes, which are effective in olefin metathesis catalysis. This application is significant in the field of synthetic chemistry, where such catalysts are used for a variety of organic transformations (Jimenez et al., 2012).
Mechanism of Action
Target of Action
It is structurally similar to bevantolol , a beta-1 adrenoceptor antagonist. Therefore, it might interact with similar targets, such as beta-1 adrenergic receptors, beta-2 adrenergic receptors, and alpha-1A adrenergic receptors .
Mode of Action
Based on its structural similarity to bevantolol , it might exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . By binding and antagonizing these receptors, it could inhibit the normal epinephrine-mediated sympathetic actions such as increased heart rate .
Biochemical Pathways
Given its potential interaction with adrenergic receptors, it might influence the adrenergic signaling pathway, affecting downstream effects such as heart rate and blood pressure .
Result of Action
Based on its potential interaction with adrenergic receptors, it might decrease heart rate and blood pressure .
properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-11(2,12)9-7-8(13-3)5-6-10(9)14-4/h5-7,12H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSORYLGACCTON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)OC)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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